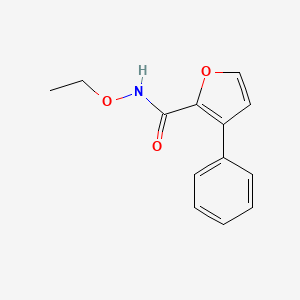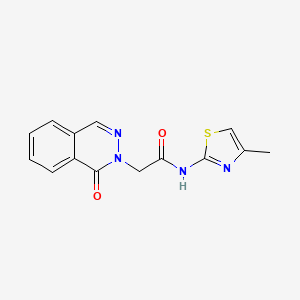amine](/img/structure/B7497671.png)
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl](4-isopropoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPBA and is a member of the tetrahydropyran family.
作用机制
The mechanism of action of DMPBA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, leading to the observed biological activities.
Biochemical and Physiological Effects:
DMPBA has been shown to exhibit antitumor and antiviral activities in vitro. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. In addition, DMPBA has been shown to have antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
One of the main advantages of using DMPBA in lab experiments is its ease of synthesis. The synthesis method is relatively simple and efficient, making it a popular choice for researchers. In addition, DMPBA has a high purity, which is essential for many experiments.
One limitation of using DMPBA is its relatively low solubility in water. This can make it challenging to work with in aqueous environments. In addition, the mechanism of action of DMPBA is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
未来方向
There are many potential future directions for research on DMPBA. One area of interest is the development of DMPBA-based drug delivery systems. Another area of interest is the use of DMPBA as a building block for the synthesis of new materials with unique properties. Finally, there is potential for the development of new catalytic reactions using DMPBA as a ligand.
合成方法
The synthesis of DMPBA involves the reaction of 2,2-dimethyltetrahydrofuran and 4-isopropoxybenzylamine in the presence of a Lewis acid catalyst. The reaction yields DMPBA as a white solid with a purity of over 95%. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
科学研究应用
DMPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMPBA has been shown to exhibit antitumor and antiviral activities. It also has potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, DMPBA has been used as a building block for the synthesis of various polymers and metal-organic frameworks. It has also been used as a surfactant for the preparation of nanoparticles and nanocomposites.
In catalysis, DMPBA has been used as a ligand for various metal-catalyzed reactions, including cross-coupling reactions and asymmetric hydrogenation reactions. It has also been used as a catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide.
属性
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-N-[(4-propan-2-yloxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)21-17-7-5-15(6-8-17)12-19-13-16-9-10-20-18(3,4)11-16/h5-8,14,16,19H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSWIQAUOSQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCC2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
